molecular formula C4H10N2O4S B12599022 N-Methyl-3-sulfo-L-alaninamide CAS No. 648881-38-3

N-Methyl-3-sulfo-L-alaninamide

Cat. No.: B12599022
CAS No.: 648881-38-3
M. Wt: 182.20 g/mol
InChI Key: ZDMVFPBSGNAFCV-VKHMYHEASA-N
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Preparation Methods

The synthesis of N-Methyl-3-sulfo-L-alaninamide can be achieved through several methodsThe reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-Methyl-3-sulfo-L-alaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or primary amines .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

N-Methyl-3-sulfo-L-alaninamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of polypeptides and other complex molecules . Its unique structural features make it valuable for studying the effects of N-methylation and sulfonation on molecular properties.

In biology and medicine, the compound’s ability to modulate solubility, metabolic stability, and biological activity makes it a potential candidate for drug development and other therapeutic applications . It can also be used in the study of cell-extracellular matrix interactions and other biological processes.

In industry, this compound is used in the production of polymers and other materials with specific properties. Its sulfonic acid group can enhance the hydrophilicity and reactivity of the resulting materials, making them suitable for various applications .

Mechanism of Action

The mechanism of action of N-Methyl-3-sulfo-L-alaninamide involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfonic acid group can form strong interactions with proteins and other biomolecules, affecting their structure and function . Additionally, the N-methylation can influence the compound’s ability to cross cell membranes and interact with intracellular targets.

The specific pathways involved depend on the context and application of the compound. For example, in drug development, the compound may target specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

N-Methyl-3-sulfo-L-alaninamide can be compared with other similar compounds, such as N-methyl-L-alanine and sulfonated amino acids . These compounds share some structural features but differ in their specific functional groups and properties.

N-methyl-L-alanine, for example, lacks the sulfonic acid group, which significantly affects its solubility and reactivity. Sulfonated amino acids, on the other hand, may have different N-substituents, influencing their biological activity and applications .

The uniqueness of this compound lies in its combination of N-methylation and sulfonation, which imparts distinct properties and makes it valuable for various scientific and industrial applications.

Properties

CAS No.

648881-38-3

Molecular Formula

C4H10N2O4S

Molecular Weight

182.20 g/mol

IUPAC Name

(2R)-2-amino-3-(methylamino)-3-oxopropane-1-sulfonic acid

InChI

InChI=1S/C4H10N2O4S/c1-6-4(7)3(5)2-11(8,9)10/h3H,2,5H2,1H3,(H,6,7)(H,8,9,10)/t3-/m0/s1

InChI Key

ZDMVFPBSGNAFCV-VKHMYHEASA-N

Isomeric SMILES

CNC(=O)[C@H](CS(=O)(=O)O)N

Canonical SMILES

CNC(=O)C(CS(=O)(=O)O)N

Origin of Product

United States

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